

AZD1656: A Comprehensive Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1656 is a potent and selective small molecule activator of glucokinase (GK), an enzyme pivotal to glucose homeostasis. Initially developed by AstraZeneca for the treatment of type 2 diabetes mellitus (T2DM), its development path has evolved to explore its potential immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and synthesis of **AZD1656**. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Introduction: The Rationale for Glucokinase Activation

Glucokinase, also known as hexokinase IV, functions as a glucose sensor in key metabolic tissues, primarily the pancreatic β -cells and hepatocytes. By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK is the rate-limiting step for glucose metabolism in these cells. In pancreatic β -cells, this process triggers insulin secretion, while in the liver, it promotes glycogen synthesis and glycolysis, leading to reduced hepatic glucose output. In individuals with T2DM, glucokinase activity is impaired, contributing to hyperglycemia. Therefore, the activation of glucokinase emerged as a promising therapeutic strategy to improve glycemic control.



AZD1656 was developed as a glucokinase activator (GKA) with the aim of providing a novel treatment for T2DM. Its journey has since expanded to investigate its effects on the immune system, particularly in the context of inflammatory conditions.

Discovery and Medicinal Chemistry

The development of **AZD1656** stemmed from a medicinal chemistry program aimed at optimizing a previous lead compound, AZD1092. A key objective of this optimization was to mitigate the Ames liability observed with AZD1092, indicating its potential mutagenicity. This property-based optimization led to the discovery of **AZD1656**, a compound with a superior safety profile.

Synthesis of AZD1656

The chemical synthesis of **AZD1656** involves a multi-step process. A general synthetic scheme is outlined below. The process involves the formation of a pyrazine carboxamide core, followed by coupling with a substituted phenolic ether.

A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. The following represents a high-level overview based on published schemes for similar pyrazine carboxamide derivatives.

General Experimental Protocol for Pyrazine Carboxamide Synthesis:

- Acid Chloride Formation: Pyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM), to form the corresponding acid chloride. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
- Amide Coupling: The resulting pyrazine-2-carbonyl chloride is then reacted with the desired amine, in this case, an amino-substituted aromatic compound, in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., DCM or acetonitrile) to form the amide bond.
- Purification: The final product is purified using standard techniques such as crystallization or column chromatography to yield the desired pyrazine carboxamide derivative.



Mechanism of Action Allosteric Activation of Glucokinase

AZD1656 is an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. The EC50 for **AZD1656** activation of glucokinase has been reported to be 60 nM.[1]

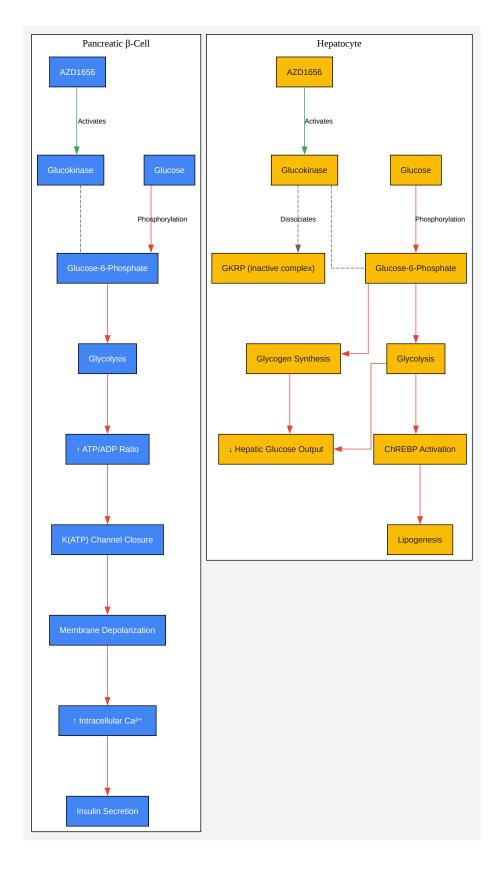
Interaction with Glucokinase Regulatory Protein (GKRP)

In hepatocytes, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP). Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus, rendering it inactive. When glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose. Glucokinase activators like **AZD1656** can modulate this interaction, promoting the dissociation of GK from GKRP, thereby increasing the amount of active GK in the cytoplasm.[2][3]

Downstream Signaling Pathways

By activating glucokinase, **AZD1656** enhances the rate of glycolysis and glycogen synthesis. This leads to an increase in the intracellular concentration of glucose-6-phosphate and subsequent glycolytic intermediates. In the liver, this activation of glycolysis can lead to an increase in the expression of genes regulated by the carbohydrate response element-binding protein (ChREBP), which is a key transcription factor in lipogenesis.[4][5] In pancreatic β -cells, the increased glucose metabolism leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.





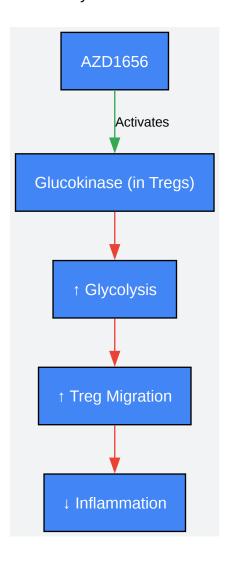
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Figure 1: Dual Mechanism of Action of **AZD1656** in Pancreatic β -Cells and Hepatocytes.



Immunomodulatory Effects

More recently, **AZD1656** has been investigated for its immunomodulatory properties. The migration of regulatory T cells (Tregs) to sites of inflammation is dependent on glycolysis, a process initiated by glucokinase. By activating glucokinase, **AZD1656** is hypothesized to enhance Treg function and migration, thereby dampening excessive inflammatory responses. This mechanism is thought to be independent of its glucose-lowering effects and has been the rationale for its investigation in inflammatory conditions like COVID-19.[6]



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Figure 2: Proposed Immunomodulatory Mechanism of AZD1656 via Treg Function.

Preclinical Development In Vitro Studies



Glucokinase Activation Assay Protocol (General):

A common method to assess glucokinase activity is a coupled enzyme assay.[2][7][8][9]

- Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, magnesium chloride, ATP, and glucose.
- Coupling Enzymes: Glucose-6-phosphate dehydrogenase (G6PDH) and NADP+ are added to the mixture.
- Initiation of Reaction: The reaction is initiated by the addition of recombinant glucokinase and the test compound (AZD1656) at various concentrations.
- Measurement: Glucokinase phosphorylates glucose to glucose-6-phosphate. G6PDH then oxidizes glucose-6-phosphate to 6-phosphogluconolactone, concomitantly reducing NADP+ to NADPH.
- Detection: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.
- Data Analysis: The EC50 value, the concentration of AZD1656 that produces 50% of the maximal enzyme activation, is calculated from the dose-response curve.

In Vivo Studies

Preclinical studies in animal models have been conducted to evaluate the efficacy and pharmacokinetics of **AZD1656**.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of a Glucokinase Activator (MK-0941) in Mice and Dogs (as a representative example)[4][10][11]



Parameter	Mouse	Dog
Dose	Oral	Oral
Tmax	~1 hour	~1 hour
t½	~2 hours	~2 hours
Clearance	Rapid	Rapid

Specific pharmacokinetic data for **AZD1656** in rats and dogs are not readily available in the public literature.

In a study using a Gckr-P446L mouse model, oral administration of **AZD1656** at a dose of 3 mg/kg body weight demonstrated blood glucose-lowering efficacy.[8][9]

Table 2: Summary of Preclinical Efficacy Data for AZD1656 in a Mouse Model[8][9]

Animal Model	Dose	Duration	Key Findings
Gckr-P446L Mouse	3 mg/kg (oral)	19 weeks	- Initial blood glucose lowering independent of genotype Sustained efficacy in wild-type mice Diminished efficacy in LL genotype mice over time.

Safety Pharmacology and Toxicology

A critical step in the development of **AZD1656** was to ensure it did not possess the mutagenic potential of its predecessor. This is typically assessed using the Ames test.

Ames Test Protocol (General):[3][12][13][14][15][16][17]

 Bacterial Strains: Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used.



- Exposure: The bacterial strains are exposed to various concentrations of the test compound (AZD1656) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
- Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
- Incubation: The plates are incubated for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Specific results of the Ames test for **AZD1656** and AZD1092 are not publicly available but the progression of **AZD1656** to clinical trials suggests it passed this critical safety assessment.

Clinical Development

AZD1656 has been evaluated in numerous clinical trials, both in healthy volunteers and in patients with T2DM and other conditions.

Phase I Studies

Early clinical trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of **AZD1656**. Single ascending doses of up to 180 mg were found to be well-tolerated. The compound was rapidly absorbed, and a dose-proportional increase in exposure was observed.[18]

Phase II Studies in Type 2 Diabetes

A dose-ranging study (NCT01020123) evaluated **AZD1656** as an add-on therapy to metformin in patients with T2DM.[19]

Table 3: Key Efficacy Results from a Phase II Study in T2DM (NCT01020123)[19]



Treatment Arm (Titrated Doses)	Change in HbA1c from Baseline at 4 Months (Placebo-Corrected)
AZD1656 (10-140 mg)	-0.80%
AZD1656 (20-200 mg)	-0.81%

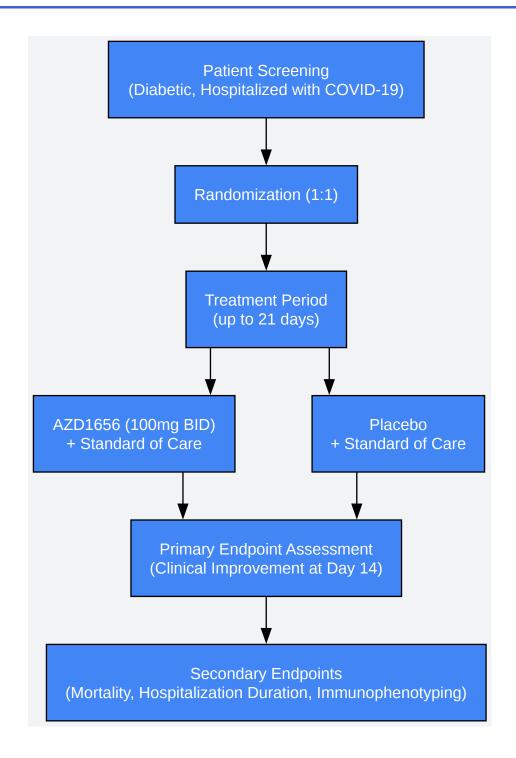
While showing initial efficacy, the glucose-lowering effect of **AZD1656** was not sustained over time in longer-term extensions of these studies.

The ARCADIA Trial: Investigating Immunomodulation in COVID-19

The ARCADIA trial (NCT04516759) was a Phase II, randomized, double-blind, placebo-controlled study that investigated the efficacy and safety of **AZD1656** in diabetic patients hospitalized with COVID-19.[7][10][11]

Experimental Workflow for the ARCADIA Trial:





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Figure 3: Simplified Workflow of the ARCADIA Clinical Trial.

Table 4: Key Outcomes of the ARCADIA Trial[7][10][11]



Outcome	AZD1656 Group	Placebo Group	p-value
Clinical Improvement at Day 14	76.3%	69.9%	0.19
Mortality at Day 28	5.0% (4/80)	12.3% (9/73)	0.090
Mortality at Day 7	0% (0/80)	8.2% (6/73)	0.011 (post hoc)
Adverse Events	35.7%	33.3%	Not significant

Although the trial did not meet its primary endpoint of clinical improvement at day 14, a trend towards reduced mortality was observed in the **AZD1656** group. Immunophenotyping data from the trial suggested that patients treated with **AZD1656** had a less pro-inflammatory immune response.[10][11]

Immunophenotyping Protocol (General for Human PBMCs):[20][21][22][23][24]

- PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Staining: Isolated PBMCs are incubated with a cocktail of fluorescently labeled monoclonal antibodies targeting specific cell surface and intracellular markers to identify different immune cell populations (e.g., T cells, B cells, monocytes, and their subsets).
- Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
- Gating Strategy: A sequential gating strategy is applied to the flow cytometry data to identify and quantify specific immune cell populations of interest (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells).

Safety and Tolerability

A meta-analysis of 23 randomized trials concluded that **AZD1656** is a well-tolerated and safe glucokinase activator. There was no significant difference in the overall incidence of non-serious or serious adverse events between **AZD1656** and placebo. A non-significant increased risk of hypoglycemia was noted.



Future Directions

The development of **AZD1656** has shifted from a primary focus on T2DM to the exploration of its immunomodulatory effects. The findings from the ARCADIA trial have spurred further investigation into its potential for treating other autoimmune and inflammatory diseases.

Conclusion

AZD1656 is a glucokinase activator with a well-documented history of development, from its origins in a medicinal chemistry program to its evaluation in numerous clinical trials. While its initial promise as a long-term treatment for T2DM was not fully realized due to a lack of sustained efficacy, its potential as an immunomodulatory agent has opened new avenues for research and development. This technical guide has summarized the key data and methodologies associated with **AZD1656**, providing a valuable resource for the scientific community. Further research is warranted to fully elucidate its immunomodulatory mechanisms and to explore its therapeutic potential in a broader range of diseases.

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- To cite this document: BenchChem. [AZD1656: A Comprehensive Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665935#discovery-and-development-history-of-azd1656]

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